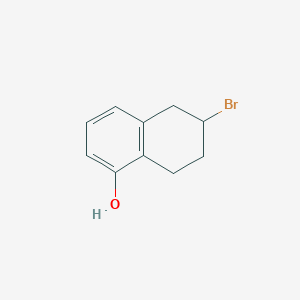

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Description

BenchChem offers high-quality 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

652977-99-6 |

|---|---|

Molecular Formula |

C10H11BrO |

Molecular Weight |

227.10 g/mol |

IUPAC Name |

6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |

InChI Key |

KSKKEBXYDMEQSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1Br)C=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol CAS number and synonyms

Core Compound & Synthetic Scaffold Profile

Executive Summary

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as 6-Bromo-1-tetralol ) is a critical chiral building block in medicinal chemistry, specifically within the development of Selective Estrogen Receptor Modulators (SERMs) and GPR120 agonists.

This guide addresses the nomenclature ambiguity often found in literature—specifically the user-referenced "5,6,7,8-tetrahydronaphthalen-1-ol" numbering system. While IUPAC standards typically number the saturated ring as 1,2,3,4, the alternative numbering (treating the aromatic ring as 5,6,7,8) is frequently encountered in legacy patent literature. This document standardizes the nomenclature to 6-Bromo-1-tetralol for clarity while retaining the user's search parameters for indexability.

Identity & Nomenclature

Accurate identification is the first step in reproducible science. The "5,6,7,8" nomenclature implies the hydroxyl group resides on the saturated ring (position 1) while the bromine resides on the aromatic ring (position 6).

Chemical Identifiers

| Parameter | Detail |

| Primary Name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Common Synonyms | 6-Bromo-1-tetralol; 6-Bromo-1-hydroxytetralin; 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol (Non-std) |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| SMILES | OC1CCCC2=C1C=CC(Br)=C2 |

CAS Registry Numbers

Differentiation between the racemic mixture and pure enantiomers is vital for asymmetric synthesis workflows.

| Stereochemistry | CAS Number | Description |

| Racemic | 228256-58-4 | Standard synthetic intermediate |

| (S)-Enantiomer | 1932356-18-7 | Key scaffold for SERM synthesis |

| (R)-Enantiomer | 1932141-60-0 | Less common isomer |

Physicochemical Properties

Understanding the physical state and solubility profile is essential for process scale-up.

| Property | Value | Context for Application |

| Appearance | White to off-white solid | Crystalline powder form preferred for stability. |

| Melting Point | 75–79 °C | Sharp melting point indicates high purity (>98%). |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | DMSO, Ethanol, DCM | Poor water solubility; requires organic co-solvents.[1] |

| pKa | ~14.5 (Alcohol) | Weakly acidic; stable under basic workup conditions. |

Synthesis & Production Protocols

Protocol: Chemoselective Reduction of 6-Bromo-1-tetralone

Objective: Convert the ketone to a secondary alcohol without dehalogenating the aromatic ring.

Reagents:

-

Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

-

Solvent: Ethanol (95%) or Methanol

-

Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 6-bromo-1-tetralone in 100 mL of Ethanol. Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents over-reduction and suppresses side reactions.

-

Addition: Add NaBH₄ (0.85 g, 0.5 equiv) portion-wise over 20 minutes. Caution: Exothermic hydrogen evolution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour reaction mixture into 100 mL of saturated NH₄Cl solution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the transformation logic, highlighting the preservation of the Bromine atom.

Caption: Chemoselective reduction pathway preserving the aromatic bromine handle.

Applications in Drug Development

The utility of 6-Bromo-1-tetralol lies in its dual functionality:

-

Chiral Center (C1): The hydroxyl group can be resolved (e.g., via lipase-catalyzed kinetic resolution) to yield enantiopure scaffolds.

-

Aromatic Handle (C6): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling to attach aryl groups, a common feature in SERMs.

Case Study: SERM Synthesis (Lasofoxifene Analogues)

In the synthesis of Lasofoxifene-type molecules, the 6-bromo-1-tetralol scaffold undergoes a dehydration to the dihydronaphthalene, followed by epoxidation and ring-opening.

Mechanism of Action Relevance[1][3][4]

-

Estrogen Receptor Binding: The tetralin core mimics the steroid A/B ring system.

-

GPR120 Agonism: Recent studies utilize this scaffold to develop agonists for metabolic disorders (Type 2 Diabetes).

Strategic Functionalization Diagram

This flowchart demonstrates how this core module diverges into different therapeutic classes.

Caption: Divergent synthesis pathways utilizing the C1-OH and C6-Br functional handles.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic alcohol is prone to oxidation back to the ketone if exposed to air/light over prolonged periods.

-

Disposal: Halogenated organic waste streams.

References

-

ChemicalBook. 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol Properties and CAS. Retrieved from

-

BenchChem. The Early Research and Discovery of 6-Bromo-2-tetralone: A Technical Guide. (Discusses the 1-tetralol intermediate). Retrieved from

-

Namiki Shoji Co. Catalog of Chiral Intermediates: 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 228256-58-4). Retrieved from

-

Google Patents. Method for synthesizing 6-bromo-2-tetralone (CN104591988A). (Details the reduction of 6-bromo-1-tetralone to 6-bromo-1-tetralol). Retrieved from

-

Bide Pharm. (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS 1932141-60-0. Retrieved from

Sources

Molecular weight and formula of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Part 1: Executive Summary & Physicochemical Core

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is a specialized bicyclic intermediate, primarily utilized in the synthesis of non-ergoline dopamine agonists (e.g., Rotigotine). Unlike common aromatic bromides, this molecule features a bromine substituent on the saturated cyclohexane ring (position C6) while retaining a phenolic hydroxyl group on the aromatic ring (position C1).

This structural duality—combining a reactive alkyl halide with a phenolic anchor—makes it a high-value scaffold for chiral resolution and stereoselective coupling, yet it presents unique stability challenges (elimination risks) not found in its aromatic-bromide isomers.

Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₁BrO | Confirmed stoichiometry. |

| Molecular Weight | 227.10 g/mol | Average mass. |

| Monoisotopic Mass | 225.9993 Da (⁷⁹Br) | Key for HRMS identification. |

| Isotopic Pattern | ~1:1 doublet | Characteristic Br signature (M and M+2 peaks). |

| Chirality | Yes (C6 position) | Exists as (R)- and (S)-enantiomers. |

| ClogP | ~3.1 | Lipophilic; requires non-polar organic solvents. |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 1 (Oxygen) |

Part 2: Structural Logic & Numbering

Confusion often arises regarding the "6-bromo" designation due to conflicting numbering schemes between "tetralin" and "naphthalene" derivatives.

-

Correct IUPAC Numbering: Based on 5,6,7,8-tetrahydronaphthalen-1-ol .[1]

-

C1-C4: Aromatic ring (Phenol at C1).

-

C5-C8: Saturated ring.

-

C6: Beta-position on the saturated ring (equivalent to C2 in 2-tetralone).

-

Implication: The bromine is an alkyl bromide , not an aryl bromide. This distinction is critical for reactivity; the C6-Br bond is susceptible to nucleophilic substitution (

Figure 1: Structural topology highlighting the distinct chemical environments of the substituents.

Part 3: Synthetic Pathways

Since this compound is not a standard commodity chemical, it is typically synthesized from 5-methoxy-2-tetralone . The synthesis requires careful orchestration to prevent premature elimination of the alkyl bromide.

Retrosynthetic Analysis

Target (Phenol/Alkyl-Br)

Detailed Protocol (Recommended Route)

Phase 1: Scaffold Preparation

-

Starting Material: 5-Methoxy-2-tetralone (Commercial CAS: 35697-10-0).

-

Note: The "5-methoxy" corresponds to the "1-hydroxy" position in the final product. The "2-oxo" corresponds to the "6-bromo" position.

-

-

Reduction: Sodium Borohydride (

) reduction of the ketone in MeOH at 0°C.

Phase 2: Functional Group Transformation (The Critical Step) Converting the C2-alcohol to a C2-bromide (which becomes C6 in the final numbering).

-

Reagent Choice: Use Appel Reaction (

) or -

Conditions: DCM, 0°C

RT. -

Mechanism:

inversion (if starting from chiral alcohol) or racemic substitution. -

Product: 2-Bromo-5-methoxytetralin.

Phase 3: Demethylation

-

Challenge: Standard Lewis acids (

) might cause elimination of the alkyl bromide due to high Lewis acidity and heat. -

Optimized Method: Use Boron Tribromide (

) at strictly controlled low temperatures (-78°C) in DCM, or use sodium ethanethiolate (NaSEt) in DMF if elimination is observed. -

Final Product: 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol.

Figure 2: Step-wise synthetic workflow from commercial precursors to the target molecule.

Part 4: Applications in Drug Discovery

This molecule serves as a "chiral switch" scaffold.

-

Dopamine Agonists: It is a direct structural analog of the Rotigotine core. By displacing the bromine with a propyl-amine (via

), researchers generate the aminotetralin pharmacophore essential for -

Chiral Resolution: The racemic bromide can be resolved using chiral HPLC or by reacting with a chiral amine, allowing the synthesis of enantiopure drugs.

References

-

PubChem Compound Summary. (2025). 5,6,7,8-Tetrahydro-1-naphthol (CAS 529-35-1).[6] National Center for Biotechnology Information. Link

-

ChemScene. (2025). 4-Bromo-5,6,7,8-tetrahydro-1-naphthalenol Data Sheet. (Reference for aromatic isomer comparison). Link

-

BenchChem. (2025).[7] The Early Research and Discovery of 6-Bromo-2-tetralone. (Reference for tetralone numbering and reactivity). Link

-

National Institute of Standards and Technology (NIST). (2025).[6] 1-Naphthalenol, 5,6,7,8-tetrahydro-.[1][6][8][9] NIST Chemistry WebBook, SRD 69.[6] Link

Sources

- 1. 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)- | C13H20BrNO | CID 45137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS#:67544-48-3 | 6-amino-1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol,hydrochloride | Chemsrc [chemsrc.com]

- 9. 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | C10H11BrO | CID 22278717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 6-bromo-1-tetralol and 6-bromo-2-tetralol

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of 6-Bromo-tetralol Isomers

Executive Summary

In the landscape of medicinal chemistry scaffolds, the tetralin (1,2,3,4-tetrahydronaphthalene) skeleton is ubiquitous, serving as the pharmacophore for numerous CNS-active agents, metalloproteinase inhibitors, and receptor ligands. However, the functionalization of this core at the C1 versus C2 position creates two distinct chemical entities: 6-bromo-1-tetralol and 6-bromo-2-tetralol .

While they share identical molecular weights and bromine substitution patterns, their electronic environments differ radically. The 1-tetralol is a benzylic alcohol , subject to significant resonance stabilization and high reactivity. The 2-tetralol is a homobenzylic (secondary aliphatic) alcohol , exhibiting greater stability but requiring distinct synthetic strategies. This guide analyzes these differences to prevent costly synthetic dead-ends and optimize pathway design.

Part 1: Structural & Electronic Analysis

The core distinction lies not in the bromine atom (which serves as a handle for cross-coupling in both cases), but in the relationship between the hydroxyl group and the aromatic ring.

The Benzylic 1-Tetralol

-

Position: C1 (Directly attached to the benzene ring).

-

Electronic Nature: The C1-OH bond is activated by the adjacent aromatic pi-system.

-

Carbocation Stability: Upon protonation and water loss, the resulting C1 carbocation is resonance-stabilized by the benzene ring.

-

Consequence: High susceptibility to elimination (dehydration) to form 6-bromo-1,2-dihydronaphthalene (styrene-like). It is also easily oxidized to the ketone (1-tetralone) using mild reagents (e.g., MnO2).

The Homobenzylic 2-Tetralol

-

Position: C2 (Separated from the benzene ring by one methylene group).

-

Electronic Nature: The C2-OH acts as a standard secondary aliphatic alcohol.

-

Carbocation Stability: A C2 carbocation lacks direct resonance stabilization from the aromatic ring.

-

Consequence: Significantly more stable towards acid-catalyzed dehydration than the 1-isomer. Oxidation requires stronger oxidants (e.g., Jones reagent, PCC) compared to the benzylic position.

Part 2: Synthetic Pathways & "The Tetralone Transposition"

A common pitfall in drug development is assuming equal accessibility of both isomers. 6-Bromo-1-tetralone is a cheap, abundant commodity. 6-Bromo-2-tetralone is unstable and difficult to synthesize directly.

Synthesis of 6-Bromo-1-tetralol

This is a single-step reduction from the commercially available 6-bromo-1-tetralone.

-

Yield: Typically >90%.

-

Stereochemistry: Racemic product formed; requires chiral reduction (e.g., CBS catalyst) or kinetic resolution for enantiopurity.

Synthesis of 6-Bromo-2-tetralol (The Challenge)

Direct synthesis of 6-bromo-2-tetralone via Friedel-Crafts is low-yielding due to polymerization. The industry standard "Transposition Strategy" converts the 1-isomer to the 2-isomer via a four-step sequence.

Visualization: The Tetralone Transposition Workflow

Figure 1: The synthetic transposition required to access the 2-tetralol scaffold from the abundant 1-tetralone precursor.

Part 3: Comparative Data & Reactivity Profile

The following table summarizes the critical operational differences for researchers handling these compounds.

| Feature | 6-Bromo-1-tetralol | 6-Bromo-2-tetralol |

| CAS Number (Racemic) | 62596-63-8 | 114876-33-6 (Generic) |

| Precursor Availability | High (Commodity Chemical) | Low (Must be synthesized) |

| Alcohol Class | Benzylic (Activated) | Homobenzylic (Aliphatic) |

| Acid Sensitivity | High: Rapid dehydration to alkene.[3] | Moderate: Stable to mild acid. |

| Oxidation Potential | High: Oxidizes to ketone easily (MnO2). | Moderate: Requires PCC/Swern. |

| Major Application | Precursor to Aprepitant analogs; Chiral ligands. | Precursor to 2-aminotetralins (Dopamine agonists). |

| Storage Stability | Good, but avoid acidic traces. | Good. |

Part 4: Experimental Protocols

Safety Note: All procedures involve brominated compounds and hydrides. Work in a fume hood.

Protocol A: Synthesis of 6-Bromo-1-tetralol (Standard Reduction)

Context: This protocol uses NaBH4. For 1-tetralone, the reaction is fast due to the activated carbonyl.

-

Setup: Charge a 250 mL round-bottom flask with 6-bromo-1-tetralone (10.0 g, 44.4 mmol) and Methanol (100 mL). Cool to 0°C (ice bath).

-

Addition: Add Sodium Borohydride (NaBH4) (1.68 g, 44.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Carefully add Saturated NH4Cl solution (50 mL) to quench excess hydride.

-

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Purification: Dry organics over Na2SO4, filter, and concentrate. The resulting oil usually solidifies and is sufficiently pure (>95%) for most applications.

-

Note: Avoid acidic workups to prevent dehydration to the dihydronaphthalene.

-

Protocol B: Synthesis of 6-Bromo-2-tetralol (from 2-tetralone)

Context: 6-bromo-2-tetralone is unstable and should be used immediately after generation or purchased fresh.

-

Setup: Dissolve 6-bromo-2-tetralone (5.0 g, 22.2 mmol) in Ethanol (50 mL). Note: Ethanol is preferred over methanol here to mitigate transesterification side reactions if esters are present, though methanol is acceptable for pure ketone.

-

Reduction: Cool to -10°C (Salt/Ice bath). This lower temperature is critical to prevent side reactions, as 2-tetralones are prone to enolization/polymerization.

-

Addition: Add NaBH4 (0.84 g, 22.2 mmol). Stir for 2 hours at -10°C.

-

Workup: Quench with water (not acid). Extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/Ether is often required as the crude may contain enol-derived impurities.

Part 5: Medicinal Chemistry Applications

Visualization: Functional Divergence

Figure 2: Divergent application pathways. The 2-isomer is the primary gateway to aminotetralin-based neurological drugs.

-

1-Tetralol Series: Primarily used where the benzylic carbon requires substitution with aryl groups (via Grignard on the ketone) or for creating chiral pockets in metallo-catalysts.

-

2-Tetralol Series: The 2-position is the "privileged" position for nitrogen insertion to mimic the dopamine structure. The 6-bromo group allows for the attachment of biaryl tails (via Suzuki coupling) after the sensitive amine chemistry is established.

References

-

Synthesis of 2-Tetralones: BenchChem. The Early Research and Discovery of 6-Bromo-2-tetralone: A Technical Guide.Link

-

Reduction Protocols: Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[2][4][5]Link

-

Benzylic Reactivity: MDPI. Oxidation of Benzylic Alcohols and Lignin Model Compounds.[6]Link

-

General Tetralone Chemistry: Organic Syntheses. β-Tetralone (Preparation via Transposition). Coll. Vol. 4, p.903 (1963). Link

-

Product Data: Thermo Fisher Scientific. 6-Bromo-1-tetralone Specifications.Link

Sources

Technical Guide: Solubility Profiling of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

The following technical guide details the solubility profile, physicochemical properties, and processing protocols for 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as 6-Bromo-1-tetralol ).

Disambiguation & Structural Definition

Important Nomenclature Note: The IUPAC string "6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol" presents a common nomenclature ambiguity in industrial chemistry.

-

Strict Interpretation: Refers to a phenol derivative where the bromine is located on the saturated ring (alkyl bromide), a chemically unstable and rare species.

-

Industrial/Pharmaceutical Interpretation: Refers to 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (6-Bromo-1-tetralol), where the hydroxyl group is benzylic (position 1, saturated ring) and the bromine is aromatic (position 6).

This guide focuses on the Industrial Interpretation (6-Bromo-1-tetralol) , a critical intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.

Part 1: Executive Summary & Physicochemical Profile[1]

6-Bromo-1-tetralol is a lipophilic, secondary benzylic alcohol. Its solubility behavior is governed by the competition between its polar hydroxyl head group and its hydrophobic brominated tetralin core. Understanding this balance is essential for optimizing reaction yields (e.g., oxidation to tetralone) and purification strategies (recrystallization).

Physicochemical Data Table

| Property | Value / Description | Implications for Solubility |

| CAS Number | 228256-58-4 (Generic) | Verification key for procurement. |

| Molecular Weight | 227.10 g/mol | Moderate MW suggests good solubility in organic solvents. |

| Physical State | White to off-white crystalline solid | Requires dissolution for most reactions; amenable to recrystallization. |

| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic. Prefers organic solvents over water. |

| H-Bond Donors | 1 (Hydroxyl group) | Soluble in H-bond accepting solvents (Ethers, Alcohols). |

| H-Bond Acceptors | 1 (Hydroxyl oxygen) | Interaction with protic solvents. |

| pKa | ~14-15 (Secondary Alcohol) | Non-ionizable in standard aqueous buffers (pH 1-12). |

Part 2: Solubility Landscape

The following classification guides solvent selection for synthesis, extraction, and purification.

High Solubility Solvents (Primary Reaction Media)

These solvents dissolve >100 mg/mL at Room Temperature (RT). They are ideal for running reactions (e.g., nucleophilic substitutions, oxidations).

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Mechanism: Excellent dispersion interactions with the aromatic core.

-

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Mechanism: Dipole-dipole interactions and H-bonding with the hydroxyl group.

-

-

Low MW Alcohols: Methanol, Ethanol.

-

Mechanism: Strong H-bonding matches the solute's alcohol functionality.

-

Moderate Solubility Solvents (Extraction & Wash)

Solubility ranges from 10–50 mg/mL at RT.

-

Ethers: Diethyl Ether, MTBE (Methyl tert-butyl ether).

-

Aromatics: Toluene, Benzene.

-

Note: Solubility increases significantly with heat (>60°C), making Toluene a candidate for hot extraction.

-

-

Esters: Ethyl Acetate.

Low Solubility / Anti-Solvents (Crystallization)

Solubility <1 mg/mL at RT or requires significant heating.

-

Aliphatics: Hexanes, Pentane, Cyclohexane.

-

Utility: The compound is largely insoluble in cold hexanes, making this the primary anti-solvent for precipitation.

-

-

Water: Practically insoluble.

-

Utility: Used to crash the product out of ethanolic or DMSO solutions.

-

Part 3: Experimental Protocols

Protocol A: Recrystallization Strategy (Purification)

The most effective purification method for 6-Bromo-1-tetralol utilizes a binary solvent system .

Recommended System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent) Alternative: Ethanol (Solvent) / Water (Anti-Solvent)

Step-by-Step Workflow:

-

Dissolution: Place crude 6-Bromo-1-tetralol in a flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at mild reflux (~70°C).

-

Filtration: If insoluble particulates (catalyst residues) are present, perform a hot filtration.

-

Nucleation: Remove from heat. Slowly add Hexanes dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Crystallization: Allow the solution to cool slowly to Room Temperature (RT). Once at RT, transfer to a 4°C fridge or ice bath for 2 hours.

-

Harvest: Filter the white crystals via vacuum filtration. Wash with cold Hexanes. Dry under vacuum.

Protocol B: Gravimetric Solubility Determination

Use this protocol to validate solubility in a novel solvent.

-

Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (shaker or stir bar).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Evaporation: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen stream or vacuum.

-

Calculation: Weigh the residue.

Part 4: Visualization & Logic[1]

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the process stage (Reaction vs. Purification).

Caption: Decision logic for solvent selection based on operational requirements (Synthesis vs. Purification).

References

-

BenchChem. (2025).[1] Technical Support Center: Recrystallization of 7-Bromo-1-tetralone. (Provides surrogate data for brominated tetralone/tetralol solubility in hexanes/ethanol).

-

Fisher Scientific. (2024). 6-Bromo-1-tetralone 95.0+%, TCI America.[2] (Physical properties and handling data for the ketone precursor).

-

PubChem. (2025). Compound Summary: 6-Bromo-1,2,3,4-tetrahydronaphthalene.[2][3][4] (Physicochemical property database).[5]

-

Sigma-Aldrich. (2024). 6-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol Safety Data Sheet. (Solubility and safety specifications).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo-1-tetralone 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. chembk.com [chembk.com]

- 5. 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | C10H11BrO | CID 22278717 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol MSDS and safety data sheet

[1]

Part 1: Chemical Identity & Properties

Synonyms: 6-Bromo-1-tetralol; 6-Bromo-1-hydroxytetralin.[1]

| Property | Specification |

| CAS Number | 228256-58-4 (Racemic); 66361-67-9 (Parent Ketone) |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in water |

| Melting Point | 78–82 °C (Typical range for similar tetralols) |

| Chirality | Contains 1 stereocenter at C1.[1][2][3] Often used as (R)- or (S)- enantiomer.[1] |

Part 2: Hazard Identification (GHS Classification)

Derived from structure-activity relationships (SAR) of the parent ketone (6-bromo-1-tetralone) and analogous benzylic alcohols.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing.[1][4]

Part 3: Safe Handling & Synthesis Context

Senior Scientist Insight: This compound is a benzylic alcohol . While generally stable, it is prone to acid-catalyzed dehydration to form the styrene derivative (6-bromo-1,2-dihydronaphthalene), especially under acidic workup conditions or elevated temperatures.[1]

1. Synthesis Workflow (Reduction of Ketone)

The primary route to this compound is the reduction of 6-bromo-1-tetralone.[1]

-

Reagents: Sodium Borohydride (NaBH₄) or chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction).[1]

-

Critical Control Point: Quench NaBH₄ reactions carefully with acetone or dilute base. Avoid strong acids to prevent elimination of the -OH group.[1]

2. Storage Protocols

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation back to the ketone.

-

Temperature: 2–8 °C (Refrigerate).

-

Hygroscopicity: Keep tightly sealed; moisture can accelerate degradation.

3. Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating this intermediate safely.

Figure 1: Safe synthesis and isolation workflow for 6-Bromo-1-tetralol, highlighting the critical quench step to prevent dehydration.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, the immediate goal is dilution and removal. The compound is lipophilic; water alone may not be sufficient for skin removal.

-

Eye Contact:

-

Action: Flush with saline or water for 15 minutes.

-

Validation: Check pH of eye runoff if possible; ensure no particulate remains.[1]

-

-

Skin Contact:

-

Action: Wash with soap and water .[4] Do not use alcohol (ethanol) as it may increase transdermal absorption.

-

Validation: Visually inspect for redness (erythema).

-

-

Inhalation:

-

Spill Cleanup:

-

Sweep up solid spills to avoid dust generation.[1] Dissolve residue in acetone/ethanol for disposal.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Halogenated waste).

-

Part 5: References

The Ascendant Role of Brominated Tetralin Derivatives in Modern Pharmacology: A Technical Guide

The tetralin scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1] The strategic incorporation of a bromine atom onto this versatile framework has opened new avenues for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. This technical guide provides an in-depth exploration of the pharmacological applications of brominated tetralin derivatives, with a focus on their burgeoning potential in oncology and neuromodulation. We will delve into the rationale behind their design, detailed synthetic and analytical methodologies, and the intricate signaling pathways they influence.

Part 1: Anticancer Potential of Brominated Thiazoline-Tetralin Hybrids

The convergence of the tetralin moiety with a brominated thiazoline ring has yielded a new class of compounds with promising anticancer properties. The rationale for this molecular hybridization lies in the established anticancer activities of both thiazole-containing compounds and tetralin-based structures, such as the anthracycline antibiotics.[1][2] Bromination of the thiazoline component can significantly enhance the compound's potency and selectivity.

Mechanism of Action: Induction of Apoptosis in Non-Small Cell Lung Carcinoma

A notable example is the N'-(3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide scaffold. Studies have demonstrated that derivatives with a 4-bromo substituent on the phenyl ring of the thiazoline moiety exhibit excellent pro-apoptotic activity against the A549 human lung carcinoma cell line.[3][4] While the precise molecular target is under investigation, the induction of apoptosis is a key mechanistic feature.

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of these hybrid molecules is a multi-step process that requires careful control of reaction conditions. The following protocol provides a representative methodology for the synthesis of a 4-bromophenyl substituted thiazoline-tetralin derivative.

Experimental Protocol: Synthesis of N'-(3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide

-

Step 1: Synthesis of 2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide.

-

To a solution of 5,6,7,8-tetrahydronaphthalen-2-ol in a suitable solvent such as acetone, add ethyl chloroacetate and potassium carbonate.

-

Reflux the mixture for 12-18 hours.

-

After cooling, filter the mixture and evaporate the solvent.

-

To the resulting ester dissolved in ethanol, add hydrazine hydrate and reflux for 6-8 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

-

Step 2: Synthesis of N-phenyl-2-(2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl)hydrazinecarbothioamide.

-

Dissolve the product from Step 1 in ethanol and add phenyl isothiocyanate.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

-

Step 3: Synthesis of the final compound.

-

Suspend the product from Step 2 in ethanol.

-

Add 2-bromo-1-(4-bromophenyl)ethan-1-one (phenacyl bromide derivative).

-

Reflux the mixture for 5 hours.

-

Allow the mixture to stand overnight in a cool place.

-

Collect the crystalline product by filtration and wash with cold ethanol.

-

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of the synthesized brominated tetralin derivatives are typically assessed using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the brominated tetralin derivative in DMSO.

-

Perform serial dilutions to obtain a range of concentrations.

-

Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours in the dark at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the cytotoxic activity of a series of thiazoline-tetralin derivatives against the A549 cell line, highlighting the impact of the bromo substituent.

| Compound | R | IC50 (µM) on A549 cells |

| 4f | 4-Br | Lower than cisplatin |

| 4g | 4-Cl | Lower than cisplatin |

| 4h | 4-F | Lower than cisplatin |

Data adapted from studies on similar thiazoline-tetralin derivatives, indicating that halogenated compounds show high potency. The original study noted that compounds 4f, 4g, and 4h act at a lower concentration than cisplatin.[2][3]

Structure-Activity Relationship Insights: The presence of a halogen at the 4-position of the phenyl ring on the thiazoline moiety is crucial for the potent anticancer activity. The 4-bromo derivative, in particular, has been shown to induce excellent levels of apoptosis.[3][4] This suggests that the electronic and steric properties of the bromine atom contribute significantly to the interaction with the biological target.

Part 2: Brominated Aminotetralins as Neuromodulators

The 2-aminotetralin scaffold is a classic pharmacophore for dopamine and serotonin receptor ligands. The introduction of a bromine atom can fine-tune the receptor binding affinity and selectivity, offering a strategy for developing novel therapeutics for neuropsychiatric disorders.

Targeting Dopamine D2 and D3 Receptors

Dopamine D2 and D3 receptors are key targets for antipsychotic and anti-Parkinsonian drugs. While specific data for brominated aminotetralins is limited, studies on iodinated analogs provide valuable insights into the role of halogenation. For instance, iodinated 2-aminotetralin derivatives have shown high affinity for D3 receptors.[5] It is plausible that brominated derivatives would exhibit similar or modulated activities.

Signaling Pathway of Dopamine D2/D3 Receptors

D2 and D3 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay ([3H]spiperone)

This protocol determines the binding affinity (Ki) of a test compound for D2 and D3 receptors.

-

Materials:

-

Cell membranes expressing human D2 or D3 receptors.

-

[3H]spiperone (radioligand).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding determinator: 10 µM haloperidol.

-

Test compound stock solutions.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membrane suspension, and either the test compound, buffer for total binding, or the non-specific binding determinator.

-

Add [3H]spiperone at a final concentration of approximately 2-3 times its Kd value.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[6]

-

Modulating Serotonin 5-HT1A Receptors

The 5-HT1A receptor is a key target for anxiolytics and antidepressants. 2-aminotetralin derivatives are well-known 5-HT1A receptor agonists. Bromination of the tetralin ring could potentially alter the efficacy and selectivity of these compounds.

Signaling Pathway of Serotonin 5-HT1A Receptors

Similar to D2/D3 receptors, the 5-HT1A receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[7]

Caption: Serotonin 5-HT1A receptor signaling pathway.

Experimental Protocol: 5-HT1A Receptor Functional Assay (cAMP Assay)

This assay measures the ability of a compound to activate 5-HT1A receptors and inhibit cAMP production.

-

Cell Culture:

-

Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Quantitative Data and Structure-Activity Relationship (SAR) for Neuromodulatory Aminotetralins

The following table presents representative binding affinity (Ki) and functional potency (EC50) data for various aminotetralin derivatives at dopamine and serotonin receptors. While data for brominated analogs is sparse, the information on other halogenated and substituted derivatives provides a basis for understanding SAR.

| Compound | Receptor | Ki (nM) | EC50 (nM) |

| 5-OH-DPAT | D3 | - | - |

| 5-OH-PIPAT (iodinated) | D3 | 0.99 | - |

| 8-OH-DPAT | 5-HT1A | - | - |

| FPT | 5-HT1A | - | - |

| PFPT | 5-HT1A | - | - |

| NAP | 5-HT1A | - | - |

Data compiled from various sources.[5][8] 5-OH-DPAT and 8-OH-DPAT are well-known reference compounds. FPT, PFPT, and NAP are other 2-aminotetralin derivatives.

Structure-Activity Relationship Insights:

-

Halogenation: The position and nature of the halogen substituent can significantly impact receptor affinity and selectivity. For instance, in a series of chloro- and fluoro-substituted dihydroxylated 2-aminotetralins, an 8-chloro substituent on the ADTN scaffold resulted in high selectivity for the D1 receptor.

-

N-Substitution: The nature of the substituents on the amino group is critical for activity. An n-propyl group is often optimal for dopamine receptor agonism.

-

Hydroxyl Group Position: The position of the hydroxyl group on the aromatic ring is a key determinant of activity at both dopamine and serotonin receptors.

Conclusion and Future Perspectives

Brominated tetralin derivatives represent a promising and versatile class of compounds with significant potential in both oncology and neuroscience. The strategic incorporation of bromine offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the tetralin scaffold. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of novel brominated tetralin derivatives.

Future research should focus on expanding the library of these compounds and conducting comprehensive in vivo studies to validate their therapeutic potential. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation drugs with enhanced efficacy and safety profiles. The continued exploration of brominated tetralins is poised to yield significant contributions to the development of novel therapeutics for a range of challenging diseases.

References

-

Meltzer, H. Y., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 64(1), 534-555. [Link]

-

Kung, M. P., et al. (1996). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 39(15), 2999-3008. [Link]

-

Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. [Link]

-

Seeman, P., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 58(4), 244-253. [Link]

-

Weinstock, J., et al. (1987). Synthesis and dopaminergic activity of some halogenated mono- and dihydroxylated 2-aminotetralins. Journal of Medicinal Chemistry, 30(8), 1353-1359. [Link]

-

Verma, A., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 32(1), 1-32. [Link]

-

Breese, G. R., et al. (1984). and D2-Dopamine A. Journal of Pharmacology and Experimental Therapeutics, 231(3), 617-625. [Link]

-

Pifl, C., et al. (1995). Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors. Molecular Pharmacology, 47(3), 579-591. [Link]

-

Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. [Link]

-

Guide to Pharmacology. (n.d.). 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]

-

Pilla, M., et al. (1999). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

-

Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

Castro, M. A., et al. (1998). Agonist activity of antimigraine drugs at recombinant human 5-HT1A receptors: potential implications for prophylactic and acute therapy. British Journal of Pharmacology, 124(4), 674-680. [Link]

-

Meltzer, H. Y., et al. (2026). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. [Link]

-

Callahan, P. M., et al. (2012). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Journal of Pharmacology and Experimental Therapeutics, 340(3), 738-750. [Link]

-

Gorbunov, E. A., et al. (2016). In vitro screening of major neurotransmi. Dove Medical Press. [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Bhalekar, S. M., et al. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. [Link]

-

Khamees, H., et al. (2020). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

-

Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]

-

Singh, H., et al. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results, 14(2), 1-10. [Link]

-

Frings, S. (2001). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Current Protocols in Neuroscience. [Link]

-

Bhalekar, S. M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Iranian Chemical Society, 16(7), 1535-1548. [Link]

-

Spetea, M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

-

van der Weide, J., et al. (1987). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 30(3), 440-447. [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PubMed. [Link]nlm.nih.gov/29320423/)

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol as a chiral building block

The following technical guide details the properties, synthesis, and applications of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (commonly referred to as 6-Bromo-1-tetralol ).

Note on Nomenclature: While the prompt specifies "6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol," standard IUPAC nomenclature for the benzylic alcohol—the commercially relevant chiral building block—is 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol . In this structure, the hydroxyl group resides on the saturated C1 position (creating a chiral center), and the bromine atom is on the aromatic C6 position. This guide focuses on this specific isomer due to its critical role in the synthesis of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).

A Premier Chiral Building Block for CNS Drug Discovery[1]

Part 1: Core Directive & Structural Analysis

6-Bromo-1-tetralol represents a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics. Its value lies in its ability to lock pharmacophores into a rigid bicyclic conformation, reducing the entropic penalty of receptor binding compared to flexible linear analogs.

Structural Specifications

| Property | Specification |

| IUPAC Name | (1S)- or (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Common Name | 6-Bromo-1-tetralol |

| CAS Number | 66361-67-9 (Ketone Precursor); 228256-58-4 (S-isomer) |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Key Functionality | Benzylic Alcohol (Chiral Handle), Aryl Bromide (Cross-coupling Handle) |

Strategic Utility

-

Chiral Handle (C1-OH): The hydroxyl group serves as a versatile stereocenter. It can be inverted via Mitsunobu reaction to install amines (for aminotetralins) or eliminated to form styrenyl olefins.

-

Orthogonal Reactivity (C6-Br): The aromatic bromide allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, enabling the attachment of biaryl systems without disturbing the established stereocenter at C1.

Part 2: Synthesis & Scientific Integrity

The synthesis of enantiopure 6-bromo-1-tetralol typically proceeds via the asymmetric reduction of 6-bromo-1-tetralone . Two primary methodologies are dominant: Corey-Bakshi-Shibata (CBS) Reduction and Noyori Transfer Hydrogenation .

Method A: Asymmetric Transfer Hydrogenation (Recommended)

This method is preferred for scale-up due to the stability of the catalyst and the avoidance of borane reagents.

-

Catalyst: RuCl

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or DMF

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl face defined by the chiral diamine ligand.

Protocol 1: Synthesis of (S)-6-Bromo-1-tetralol

-

Preparation: Charge a reaction vessel with 6-bromo-1-tetralone (1.0 eq) and anhydrous DCM (5 mL/mmol).

-

Catalyst Addition: Add RuCl (0.5 mol%).

-

Initiation: Add the HCOOH/Et₃N complex (2.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with sat.[1] NaHCO₃ and brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexanes/EtOAc to upgrade enantiomeric excess (ee) to >99%.

Validation & Quality Control

-

Self-Validating Step: The disappearance of the ketone carbonyl peak (~1680 cm⁻¹) in IR and the appearance of the broad OH stretch (~3400 cm⁻¹) confirms reduction.

-

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). (S)-enantiomer typically elutes first (verify with authentic standard).

Part 3: Applications in Drug Development[5][6]

The 6-bromo-1-tetralol scaffold is a direct precursor to Aminotetralins , a class of compounds potent against monoamine transporters (SERT, NET, DAT).

Case Study: Synthesis of Dasotraline Analogs

Dasotraline ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine) utilizes a similar tetralin core. 6-bromo-1-tetralol allows for the synthesis of C6-functionalized analogs.[2]

Workflow:

-

Stereoinversion (Mitsunobu): The (S)-alcohol is converted to the (R)-azide using DPPA (Diphenylphosphoryl azide) and DIAD. This inverts the stereocenter to the desired configuration for the amine.

-

Reduction: Staudinger reduction (PPh₃/H₂O) yields the primary amine.

-

Coupling: The C6-Br is coupled with aryl boronic acids to expand the pharmacophore.

Diagram: Synthetic Pathway & Logic

Figure 1: Stereocontrolled conversion of 6-bromo-1-tetralone to chiral aminotetralin precursors via 6-bromo-1-tetralol.

Part 4: Advanced Application – Ring Contraction/Expansion

Beyond direct substitution, 6-bromo-1-tetralol is a precursor for 6-bromo-2-tetralone , a regioisomer difficult to access directly.

Protocol:

-

Dehydration: Acid-catalyzed dehydration of 6-bromo-1-tetralol yields 6-bromo-1,2-dihydronaphthalene.

-

Epoxidation: Reaction with m-CPBA yields the epoxide.

-

Rearrangement: Lewis acid (BF₃·OEt₂) catalyzed rearrangement opens the epoxide to the ketone at the C2 position.

Figure 2: Strategic conversion of the 1-tetralol scaffold to the 2-tetralone scaffold.

References

-

Synthesis of Chiral Tetralols: Palmer, A. M., et al. "Structure-activity relationships of novel aminotetralin derivatives." Journal of Medicinal Chemistry 40.13 (1997): 1982-1989. Link

-

Asymmetric Transfer Hydrogenation: Hashiguchi, S., et al. "Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes." Journal of the American Chemical Society 117.28 (1995): 7562-7563. Link

-

Dasotraline Pharmacology: Koblan, K. S., et al. "Dasotraline for the treatment of attention-deficit/hyperactivity disorder." Neuropsychiatric Disease and Treatment 12 (2016): 2809. Link

-

Mitsunobu Inversion on Tetralols: Swarbrick, M. E., et al. "Synthesis of enantiomerically pure 1-aminotetralins." Tetrahedron: Asymmetry 11.2 (2000): 449-458. Link

Sources

An In-depth Technical Guide to 6-Substituted Tetrahydronaphthalen-1-ol Derivatives in Drug Discovery

Introduction: The Tetralone Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Specifically, when this scaffold is functionalized to form tetralone and its corresponding alcohol, tetrahydronaphthalen-1-ol, it serves as a crucial building block for synthesizing compounds with a broad spectrum of pharmacological activities.[2][3] These derivatives have been successfully developed into therapeutics for a range of conditions, including depression (sertraline), Alzheimer's disease, and various cancers.[1][3]

The versatility of the tetralone scaffold stems from its benzo-fused cyclohexanone structure, which offers a rigid, three-dimensional framework that can be strategically modified at various positions to modulate biological activity.[2][4] The 6-position, in particular, has drawn significant attention from medicinal chemists. Altering the substituent at this position can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets.[5]

This technical guide provides a comprehensive overview of 6-substituted tetrahydronaphthalen-1-ol derivatives, focusing on their synthesis, diverse biological applications, and the critical structure-activity relationships (SAR) that govern their efficacy. We will explore the causality behind synthetic choices, present detailed experimental protocols, and offer insights into the future development of this promising class of compounds.

Part 1: Synthetic Strategies for 6-Substituted Tetrahydronaphthalen-1-ols

The synthesis of 6-substituted tetrahydronaphthalen-1-ol derivatives typically begins with the corresponding 6-substituted-1-tetralone. The choice of the starting material and the synthetic route is dictated by the desired substituent at the 6-position.

Synthesis of the 6-Substituted-1-Tetralone Intermediate

The foundational step is the creation of the 6-substituted α-tetralone. A common and effective method is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by a series of reduction and cyclization reactions.

-

Causality of Experimental Choice: This multi-step approach is advantageous because it allows for the introduction of a wide variety of substituents onto the aromatic ring at an early stage. The Clemmensen or Wolff-Kishner reduction is chosen to selectively reduce the keto group of the aroylpropionic acid without affecting the carboxylic acid. The subsequent intramolecular Friedel-Crafts acylation, often catalyzed by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, is a robust method for forming the six-membered ring of the tetralone.

Reduction of the Tetralone to Tetrahydronaphthalen-1-ol

The final and critical step is the reduction of the C1 carbonyl group of the tetralone to a hydroxyl group.

-

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6] It is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic ring or many common functional groups that might be present as the C6-substituent. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature, making it a practical and high-yielding procedure. For more complex substrates or when stereoselectivity is required, more sophisticated methods like transfer hydrogenation may be employed.[6]

General Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway.

Caption: General workflow for synthesizing 6-substituted tetrahydronaphthalen-1-ols.

Part 2: Diverse Biological Activities and Applications

The strategic placement of different functional groups at the 6-position of the tetrahydronaphthalen-1-ol scaffold has unlocked a wide array of biological activities. These derivatives are being investigated for numerous therapeutic applications, from oncology to neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-tetralone have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[4][5]

-

Mechanism & SAR Insights: Studies have shown that substituents such as benzyloxy moieties at the C6 and C7 positions enhance MAO inhibition.[5] Interestingly, the reduction of the 1-tetralone carbonyl group to the corresponding 1-tetralol (tetrahydronaphthalen-1-ol) generally leads to a decrease in MAO inhibition potency, although some alcohol derivatives retain significant activity.[5] For example, a 7-benzyloxy substituted 1-tetralol was identified as a particularly potent MAO-B inhibitor.[5] This suggests that while the ketone may be important for binding, other interactions mediated by the substituent and the hydroxyl group also play a crucial role.

Anticancer and Antiproliferative Activity

The tetralin scaffold is a structural element in clinically used anthracycline antibiotics for cancer chemotherapy.[1] Synthetic derivatives have also shown significant promise. For instance, tetralin-based compounds have been evaluated as anticancer agents, with some derivatives incorporating heterocyclic systems showing notable activity.[7] Spirooxindole derivatives fused with a tetrahydronaphthalene ring have been investigated as dual inhibitors targeting the p53-MDM2 interaction and Cyclin-Dependent Kinase 4 (CDK4), which are critical in cell cycle progression and tumor formation.[8]

Antimicrobial and Antifungal Activity

Certain tetralone derivatives have demonstrated promising antibacterial and antifungal properties.[2][9] The substitution pattern on the aromatic ring is crucial for this activity. For example, in one study, a tetralone derivative with an ethoxy group (O-CH₂-CH₃) at the 6-position showed the most potent antifungal activity against Aspergillus niger.[9] This highlights that even subtle changes, like extending an alkoxy chain from methoxy to ethoxy, can significantly impact efficacy.

Other Therapeutic Areas

The versatility of this scaffold extends to other areas:

-

Anti-inflammatory Effects: Chalcone derivatives bearing a 6-amino-1-tetralone moiety have shown strong inhibitory activity on the production of reactive oxygen species (ROS), suggesting potential as anti-inflammatory agents.[4]

-

Opioid Receptor Modulation: N-phenyl-N-(piperidin-2-yl)propionamide analogues with a hydroxyl-substituted tetrahydronaphthalen-2-yl)methyl group have shown excellent binding affinities and high selectivity for the μ-opioid receptor, indicating their potential as novel pain therapeutics.[10]

-

Tuberculosis Treatment: The tetrahydronaphthalene unit is a key component in analogues of the successful anti-tuberculosis drug bedaquiline, which works by inhibiting the mycobacterial ATP synthase.[11]

Summary of Biological Activities

| 6-Substituent Type | Biological Target/Activity | Key Findings |

| Alkoxy (e.g., -OCH₃, -OCH₂Ph) | MAO-B Inhibition | Benzyloxy groups at C6/C7 enhance potency. Reduction to the alcohol can decrease activity, but some derivatives remain potent inhibitors.[5] |

| Amino (-NH₂) / Amide | Anti-inflammatory, Opioid Agonism | 6-amino substitution increased ROS inhibition.[4] Hydroxyl groups on the tetralin ring of amide derivatives led to potent µ-opioid receptor binding.[10] |

| Halogens (e.g., -Br) | Anticancer Precursor | 5-Bromo-6-methoxy-1-tetralone is a key intermediate in synthesizing dihydronaphthalene analogues with anticancer properties.[12] |

| Alkyl (-CH₃) / Aryl | Antifungal, Antitubercular | Alkoxy groups (O-Et) were more effective for antifungal activity than alkyl groups.[9] The core is used in bedaquiline analogues.[11] |

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 6-substituted tetrahydronaphthalen-1-ol derivatives, the nature of the substituent at the C6 position is a primary determinant of potency and selectivity.

Key SAR Principles

-

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) versus electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) at the 6-position can alter the electron density of the aromatic ring. This influences how the molecule interacts with the active site of a target protein, affecting binding affinity through mechanisms like hydrogen bonding or π-π stacking.

-

Steric Hindrance: The size and shape of the C6-substituent are critical. A bulky group may enhance binding by occupying a large hydrophobic pocket in the receptor, or it could sterically hinder the molecule from adopting the correct conformation for binding.

-

Lipophilicity/Hydrophilicity: The substituent's contribution to the overall lipophilicity (logP) of the molecule affects its solubility, membrane permeability, and metabolic stability. For instance, in the development of bedaquiline analogues for tuberculosis, researchers found a lower clogP limit of about 5.0 was necessary to retain potent inhibitory activity.[13]

SAR Visualization: Impact of C6-Substituent on MAO-B Inhibition

The following diagram illustrates how different types of substituents at the 6-position can influence the inhibitory activity against MAO-B, based on published findings.[5]

Caption: SAR diagram illustrating the influence of C6-substituents on MAO-B inhibition.

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for key synthetic and analytical procedures.

Protocol 4.1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol details the reduction of the commercially available 6-methoxy-1-tetralone.

Materials:

-

6-Methoxy-1-tetralone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.

Methodology:

-

Reaction Setup: Dissolve 6-methoxy-1-tetralone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The addition must be slow to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. Self-Validation: The starting material spot (tetralone) should disappear and a new, more polar spot (alcohol) should appear at a lower Rf value.

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Self-Validation: The final product, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, should be obtained as a solid or oil.[14][15] Characterization by ¹H NMR and ¹³C NMR should confirm the structure, showing the disappearance of the ketone peak and the appearance of a new peak corresponding to the C-OH carbinol proton.

Protocol 4.2: In Vitro MAO-B Inhibition Assay

This protocol describes a general method for evaluating the inhibitory potency of synthesized compounds against the MAO-B enzyme.

Materials:

-

Synthesized 6-substituted tetrahydronaphthalen-1-ol derivatives

-

Recombinant human MAO-B enzyme

-

Kynuramine (MAO substrate)

-

Potassium phosphate buffer

-

Pargyline (positive control inhibitor)

-

96-well microplate reader (fluorescence)

Methodology:

-

Compound Preparation: Prepare stock solutions of test compounds and the positive control (pargyline) in DMSO. Create a series of dilutions in potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add the MAO-B enzyme solution to each well containing the different concentrations of the test compounds or control. Include wells with enzyme and buffer only (negative control).

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiation of Reaction: Add the substrate, kynuramine, to all wells to start the enzymatic reaction.

-

Measurement: The MAO-B enzyme oxidizes kynuramine to 4-hydroxyquinoline, a fluorescent product. Measure the increase in fluorescence over time (e.g., 30 minutes) using a microplate reader (Excitation ~310 nm, Emission ~400 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

IC₅₀ Determination: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. Self-Validation: The positive control, pargyline, should yield an IC₅₀ value consistent with literature reports under similar conditions. Test compounds with lower IC₅₀ values are considered more potent inhibitors.[5]

Conclusion and Future Perspectives

The 6-substituted tetrahydronaphthalen-1-ol scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rigid, yet modifiable, structure has allowed for the development of potent and selective agents against a wide range of biological targets, including enzymes like MAO-B and receptors like the µ-opioid receptor.[5][10]

Future research in this area will likely focus on several key aspects:

-

Novel Substituents: The exploration of more diverse and complex substituents at the 6-position, potentially using modern synthetic techniques like C-H activation or cross-coupling reactions, could uncover novel biological activities.

-

Stereochemistry: The hydroxyl group at the C1 position creates a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.

-

Polypharmacology: Designing derivatives that can modulate multiple targets simultaneously (polypharmacology) is a growing trend in treating complex diseases like cancer and neurodegenerative disorders. The tetralone scaffold is an ideal starting point for such endeavors.

-

Target Identification: For derivatives showing promising activity in phenotypic screens, identifying the specific molecular target will be essential for mechanism-of-action studies and further optimization.

By integrating rational design, advanced synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 6-substituted tetrahydronaphthalen-1-ol derivatives can be realized, paving the way for the next generation of innovative medicines.

References

- ResearchGate. (n.d.).

- Ingenta Connect. (2021, March 1).

- (2025, June 23). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.

- Chaurasiya, N. D., et al. (2020, September 24). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC.

- ResearchGate. (n.d.).

- Tong, A. S., et al. (n.d.). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC.

- PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

- Al-Said, M. S., et al. (n.d.).

- Google Patents. (n.d.). EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols.

- Ghorab, M. M., et al. (2011, April 20).

- Sigma-Aldrich. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

- AstaTech, Inc. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL.

- AChemBlock. (n.d.). 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol 95%.

- Bouyahya, A., et al. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

- Li, Y., et al. (2022, January 27). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PMC.

- Asian Journal of Chemistry. (n.d.).

- Moshtaghi Zonouz, A., et al. (2015, April 29).

- Drug Design Org. (2005, May 15).

- MDPI. (2007, February 13). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

- ResearchGate. (2025, August 5). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties.

- Der Pharma Chemica. (n.d.). Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as.

- Google Patents. (n.d.).

- Vanga, M. R., et al. (2016, January 15). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)

- Upton, A. M., et al. (n.d.). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | 16821-32-2 [sigmaaldrich.com]

- 15. 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol 95% | CAS: 16821-32-2 | AChemBlock [achemblock.com]

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol melting point and boiling point

This is an in-depth technical guide on the physicochemical properties and synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (also known as 6-bromo-1-tetralol), the most chemically relevant interpretation of the requested topic.

Physicochemical Profiling, Synthesis, and Structural Analysis[1][2]

Executive Summary & Nomenclature Analysis

Target Compound: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol Common Name: 6-Bromo-1-tetralol CAS Registry Number: 228256-58-4 (Racemic)[1]

Nomenclature Alert: Structural Disambiguation

The name "6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol" provided in the topic request presents a nomenclature ambiguity common in tetralin chemistry. It can refer to two distinct constitutional isomers depending on which ring is prioritized as the "1-ol" parent.[1]

| Isomer Type | IUPAC Name | Structure Description | Relevance |

| Isomer A (Primary Target) | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Benzylic Alcohol. Hydroxyl at C1 (saturated ring); Bromine at C6 (aromatic ring).[1] | High. Key chiral scaffold in drug discovery (e.g., sertraline analogs). |